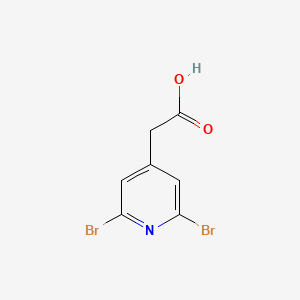
2-(2,6-Dibromopyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dibromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and an acetic acid group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromopyridin-4-YL)acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(2,6-Dibromopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced pyridine derivatives.
科学研究应用
2-(2,6-Dibromopyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules, influencing its biological activity.
相似化合物的比较
Similar Compounds
2-(2,6-Dichloropyridin-4-YL)acetic acid: Similar structure with chlorine atoms instead of bromine.
2-(2,6-Difluoropyridin-4-YL)acetic acid: Contains fluorine atoms in place of bromine.
2-(2,6-Diiodopyridin-4-YL)acetic acid: Iodine atoms replace the bromine atoms.
Uniqueness
2-(2,6-Dibromopyridin-4-YL)acetic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
属性
分子式 |
C7H5Br2NO2 |
|---|---|
分子量 |
294.93 g/mol |
IUPAC 名称 |
2-(2,6-dibromopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI 键 |
APNLBEGJMNCTSO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Br)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


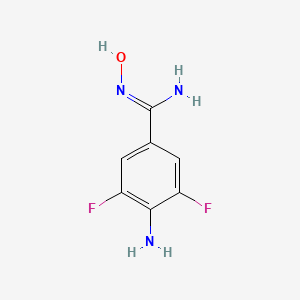
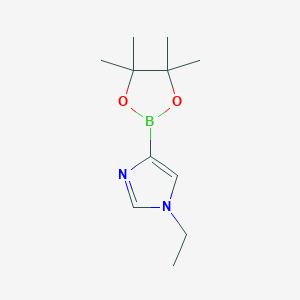
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
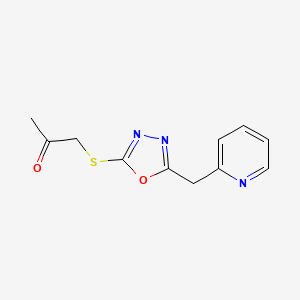
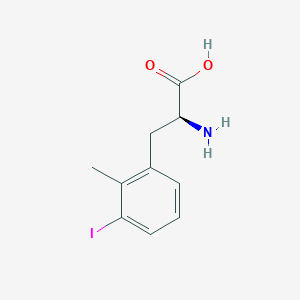

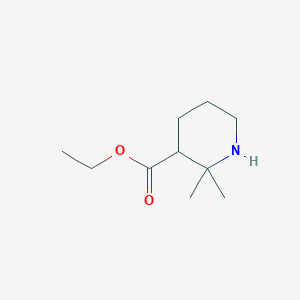
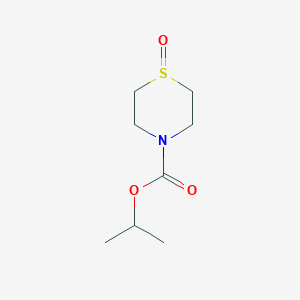
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
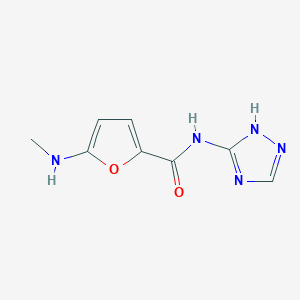

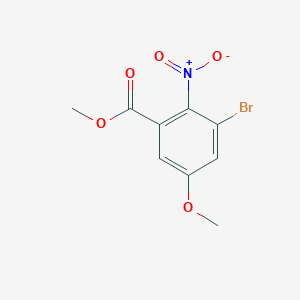
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
